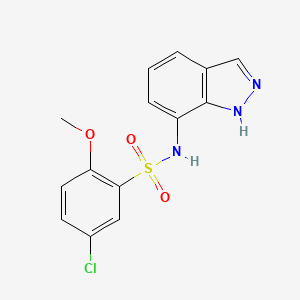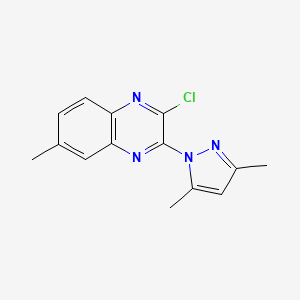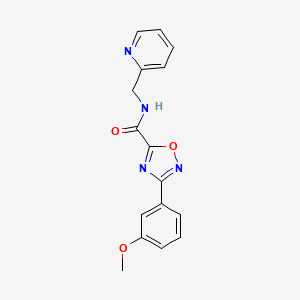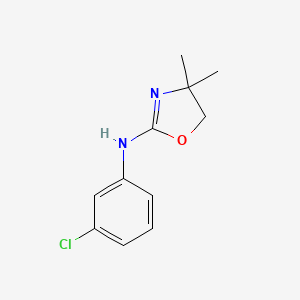![molecular formula C19H24N2O4S B14946118 Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl carbamate group attached to a phenethyl group, which is further substituted with a sulfonyl group and a 2,6-dimethylanilino moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,6-Dimethylaniline: This can be synthesized through the nitration of xylene followed by reduction.
Sulfonylation: The 2,6-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of Phenethyl Intermediate: The phenethyl group is prepared through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The phenethyl intermediate is coupled with the sulfonylated 2,6-dimethylaniline under specific conditions to form the desired compound.
Carbamoylation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and ethyl carbamate group may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE can be compared with other similar compounds, such as:
N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE: Lacks the ethyl group, which may affect its chemical properties and biological activity.
ETHYL N-{4-[(ANILINO)SULFONYL]PHENETHYL}CARBAMATE: Lacks the 2,6-dimethyl substitution, which can influence its reactivity and interactions.
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}CARBAMATE:
The unique combination of functional groups in ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H24N2O4S |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
ethyl N-[2-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-19(22)20-13-12-16-8-10-17(11-9-16)26(23,24)21-18-14(2)6-5-7-15(18)3/h5-11,21H,4,12-13H2,1-3H3,(H,20,22) |
Clave InChI |
GTJNRKJMOIPLAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)




![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
